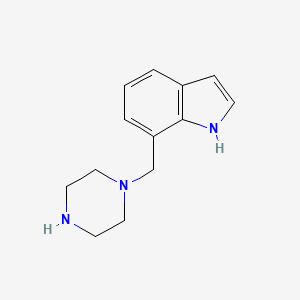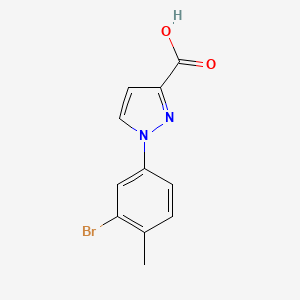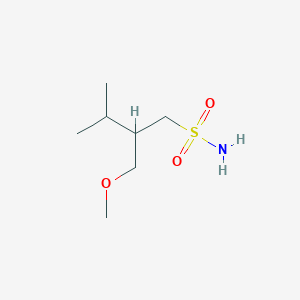
7-(piperazin-1-ylmethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(piperazin-1-ylmethyl)-1H-indole: is a heterocyclic compound that features an indole core substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The indole structure is a common motif in many biologically active molecules, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(piperazin-1-ylmethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various precursors such as aniline derivatives.
Substitution Reaction: The piperazine moiety is introduced through a substitution reaction. This can be achieved by reacting the indole derivative with piperazine under basic conditions.
Reaction Conditions: Common reagents used in this synthesis include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistency and reproducibility in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: The piperazine moiety can be further functionalized through nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-(piperazin-1-ylmethyl)-1H-indole is used as a building block in the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: In medicinal chemistry, this compound derivatives have been explored as potential therapeutic agents for treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors. The piperazine moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits similar biological activities.
7-(4-(piperazin-1-yl))-ciprofloxacin: A derivative of ciprofloxacin with a piperazine substitution, showing enhanced antibacterial activity.
Uniqueness: 7-(piperazin-1-ylmethyl)-1H-indole is unique due to its indole core, which is a common structural motif in many biologically active molecules. This makes it a valuable scaffold for drug development, offering a wide range of potential pharmacological activities.
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
7-(piperazin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-2-11-4-5-15-13(11)12(3-1)10-16-8-6-14-7-9-16/h1-5,14-15H,6-10H2 |
InChI-Schlüssel |
YDYRQUQZBIZMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=CC=CC3=C2NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)






![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)

![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)
![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)


